4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
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Overview
Description
“4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide” is a chemical compound . Pyridinols and pyridinamines, which are important intermediates in the chemical industry, are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Synthesis Analysis
The synthesis of this compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . The general synthetic route involves the Knovenegal reaction of different salicylaldehydes and malanonitrile in the presence of TMG base and forms an imino coumarin .
Chemical Reactions Analysis
In the case of 4-methyl-pyridin-2-amine, 4-chloro-pyridin-2-amine, and 4-fluoro-pyridin-2-amine, the biotransformation catalyzed by the pyridin-2-ol-induced Burkholderia sp. MAK1 cells resulted in the formation of various derivatives .
Scientific Research Applications
Chemistry and Synthetic Pathways
The compound 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide, part of the broader chemical family of chromenes and pyridines, has been explored in various synthetic pathways and chemical reactions. For instance, the behavior of 2-substituted 3-nitro-2H-chromenes in reactions with stabilized azomethine ylides has been studied, highlighting the potential for creating a diverse range of chromeno[3,4-c]pyrrolidines through Michael addition/Mannich reaction sequences (Kochnev et al., 2022). Additionally, research into the chemistry of thienopyridines has provided synthetic routes to substituted thieno[3,2-b]pyridines from N-oxides, further expanding the chemical utility and synthetic flexibility of related compounds (Klemm et al., 1985).
Molecular Structures and Supramolecular Assemblies
The study of molecular and supramolecular structures of chromeno[4,3-c]pyrazol-4-ones, derived from related chemical families, has been reported, providing insights into their potential applications in designing materials with specific properties. The examination of their molecular structures through X-ray diffraction revealed the influence of substituents on their crystal packing and intermolecular interactions (Padilla-Martínez et al., 2011).
Biological Activity and Antimicrobial Evaluation
Compounds with structural similarities to this compound have been evaluated for their biological activities. For example, novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4] triazines have been synthesized and characterized, showing variable inhibitory effects against tested microorganisms, thus indicating potential antimicrobial applications (Allehyani, 2022).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)11-6-7-13(21)14(9-11)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPUANSXPCTMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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